octadecyl-(2-(N-methylpiperidino)ethyl)phosphate
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Overview
Description
D-20133, also known as octadecyl-[2-(N-methylpiperidinio)ethyl]-phosphate, is a heterocyclic analogue of hexadecylphosphocholine. It is a small molecule drug that functions as a protein kinase C inhibitor. This compound has been primarily researched for its antineoplastic (anti-cancer) properties .
Preparation Methods
D-20133 is synthesized as a heterocyclic alkylphospholipid. The synthetic route involves the combination of octadecylphosphocholine with N-methylpiperidine under specific reaction conditions to form octadecyl-[2-(N-methylpiperidinio)ethyl]-phosphate . The industrial production methods for D-20133 are not extensively documented, but the synthesis generally follows the principles of organic chemistry involving alkylation and phosphorylation reactions .
Chemical Reactions Analysis
D-20133 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce simpler alkylphospholipids .
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of alkylphospholipids and their interactions with other molecules.
Biology: D-20133 is used to investigate the role of protein kinase C in cellular processes and its inhibition.
Medicine: The primary application of D-20133 is in cancer research. It has shown promising antineoplastic activity in various cancer cell lines and animal models. .
Industry: While its industrial applications are limited, D-20133 serves as a reference compound for the development of new protein kinase C inhibitors
Mechanism of Action
D-20133 exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, D-20133 disrupts the signaling pathways that promote cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
D-20133 is similar to other alkylphospholipids, such as hexadecylphosphocholine (miltefosine) and ilmofosine. it has a broader therapeutic range and lower toxicity compared to these compounds . The unique structure of D-20133, with its heterocyclic ring, enhances its antineoplastic activity and reduces its side effects .
Similar Compounds
- Hexadecylphosphocholine (miltefosine)
- Ilmofosine
- Edelfosine
Properties
CAS No. |
146764-26-3 |
---|---|
Molecular Formula |
C26H54NO4P |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate |
InChI |
InChI=1S/C26H54NO4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-30-32(28,29)31-26-24-27(2)22-19-18-20-23-27/h3-26H2,1-2H3 |
InChI Key |
CUQJLYFFQBHUGW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
146764-26-3 | |
Synonyms |
D 20133 D-20133 octadecyl-(2-(N-methylpiperidino)ethyl)phosphate |
Origin of Product |
United States |
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